molecular formula C12H9FN2O2 B581443 2-Amino-5-(4-fluorophenyl)isonicotinic acid CAS No. 1214370-50-9

2-Amino-5-(4-fluorophenyl)isonicotinic acid

Cat. No. B581443
M. Wt: 232.214
InChI Key: TZHTVBYTSYUBLB-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluorophenyl)isonicotinic acid is a chemical compound with the CAS Number: 1214370-50-9. It has a molecular weight of 232.21 .


Synthesis Analysis

The synthesis of 2-amino isonicotinic acids, which includes 2-Amino-5-(4-fluorophenyl)isonicotinic acid, can be achieved via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride . The reaction likely proceeds through an in situ decarboxylation process .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-(4-fluorophenyl)isonicotinic acid is C12H9FN2O2 . The InChI code is 1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H2,14,15)(H,16,17) .


Chemical Reactions Analysis

The synthesis of 2-amino isonicotinic acids involves an in situ decarboxylation process . This reaction is reminiscent of the Guareschi–Thorpe Condensation .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-5-(4-fluorophenyl)isonicotinic acid is 232.21 g/mol . It has a topological polar surface area of 76.2 Ų . The compound has a complexity of 386 .

Scientific Research Applications

Catalysis and Organic Synthesis

2-Amino-5-(4-fluorophenyl)isonicotinic acid is involved in various organic synthesis processes. Zolfigol et al. (2013) describe its use in the preparation of pyranopyrazoles via a green, efficient method employing isonicotinic acid as a dual and biological organocatalyst (Zolfigol et al., 2013).

Antimicrobial Activity

Several studies have synthesized derivatives starting from isonicotinic acid, exhibiting significant antimicrobial activities. Bayrak et al. (2009) synthesized 1,2,4-triazoles and evaluated their antimicrobial activities (Bayrak et al., 2009). Similarly, Mishra et al. (2010) synthesized triazole derivatives, showing substantial activity against various microorganisms (Mishra et al., 2010).

Antioxidant Activity

Maheshwari et al. (2011) explored the antioxidant activity of compounds synthesized from isonicotinic acid, finding that those with aromatic groups showed significant activity (Maheshwari et al., 2011).

Semiconductor Materials

Wang et al. (2021) studied isonicotinic acid-containing porphyrin compounds, indicating their potential as semiconductor materials (Wang et al., 2021).

Fluorescence Probing

Yuan and Liu (2005) researched isonicotinic acid complexes for fluorescence probing, highlighting its potential in studies of microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).

Environmental Applications

Ren et al. (2013) used isonicotinic acid in creating Mo(VI) oxy ion-imprinted particles for selective recognition of molybdenum(VI) in water, showcasing its environmental application potential (Ren et al., 2013).

Chemical Biology

Cheng et al. (2020) discuss the use of fluorescent amino acids, like 2-Amino-5-(4-fluorophenyl)isonicotinic acid, as versatile building blocks in chemical biology for designing fluorescent macromolecules (Cheng et al., 2020).

Future Directions

The search results suggest that there is potential for further development and fine-tuning of isonicotinates based scaffolds, including 2-Amino-5-(4-fluorophenyl)isonicotinic acid, for the treatment of various conditions . This is a wide-open field of research .

properties

IUPAC Name

2-amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHTVBYTSYUBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673441
Record name 2-Amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(4-fluorophenyl)isonicotinic acid

CAS RN

1214370-50-9
Record name 2-Amino-5-(4-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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